4-Propylbenzoic Acid: A Comprehensive Technical Guide
4-Propylbenzoic Acid: A Comprehensive Technical Guide
CAS Number: 2438-05-3[1][2][3][4]
This technical guide provides an in-depth overview of 4-Propylbenzoic acid, catering to researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its potential biological significance.
Core Properties of 4-Propylbenzoic Acid
4-Propylbenzoic acid, also known as p-propylbenzoic acid, is an aromatic carboxylic acid.[1] Its structure features a propyl group at the para position of a benzoic acid molecule.[1][2] This compound is typically a white to off-white or yellow crystalline solid.[1][2][3][5] It exhibits limited solubility in water but is more soluble in organic solvents such as ethanol, ether, and methanol.[1][2][6]
Physicochemical Data
The key physicochemical properties of 4-Propylbenzoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 2438-05-3 | [1][3][4][7] |
| Molecular Formula | C₁₀H₁₂O₂ | [4][7] |
| Molecular Weight | 164.20 g/mol | [4] |
| Appearance | White to yellow needles or crystalline powder | [5] |
| Melting Point | 142-144 °C | [5] |
| Boiling Point | 288.61 °C (estimate) | [5] |
| Density | 1.067 g/cm³ (estimate) | [5] |
| pKa | 4.37 ± 0.10 (Predicted) | [2] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone, and methanol. | [1][2][6] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of 4-Propylbenzoic acid.
Synthesis of 4-Propylbenzoic Acid
A common method for the synthesis of 4-n-propylbenzoic acid involves the haloform reaction of 4-n-propylacetophenone.
Materials:
-
4-n-propylacetophenone
-
Bromine
-
Sodium hydroxide
-
Water
-
Dioxane
-
Sodium metabisulphite
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Preparation of Sodium Hypobromite Solution: A solution of sodium hypobromite is prepared by dissolving 1.0 mole of bromine in a solution of 3.5 moles of sodium hydroxide in 700 ml of water at 0°C.
-
Reaction: The freshly prepared sodium hypobromite solution is added to a well-stirred solution of 0.2 moles of 4-n-propylacetophenone in 500 ml of dioxane. The temperature is maintained at 35-45°C throughout the addition and for 15 minutes afterward.
-
Quenching: The excess sodium hypobromite is neutralized by the addition of a sodium metabisulphite solution.
-
Work-up: 3.5 L of water is added to the reaction mixture, and bromoform is removed by distillation.
-
Precipitation: Upon cooling, the solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the product.
-
Isolation: The precipitated 4-propylbenzoic acid is filtered off and washed with water.
-
Purification: The crude product is then purified by recrystallization from an ethanol/water mixture to yield white crystals.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds like 4-Propylbenzoic acid, leveraging its differential solubility in a solvent at varying temperatures.[8][9][10]
Materials:
-
Crude 4-Propylbenzoic acid
-
Suitable solvent (e.g., ethanol/water mixture, water)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate or steam bath)
-
Filtration apparatus (gravity and vacuum)
-
Activated charcoal (optional, for removing colored impurities)
Procedure:
-
Solvent Selection: Choose a solvent in which 4-Propylbenzoic acid is highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures. An ethanol/water mixture is a common choice.
-
Dissolution: Place the crude 4-Propylbenzoic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to dissolve the solid completely. Add more hot solvent in small portions if necessary.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]
-
Hot Filtration: Quickly filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization.[10]
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slower cooling generally results in larger and purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[8]
-
Drying: Dry the crystals, for instance, in a desiccator or a vacuum oven, to remove any residual solvent.
Analytical Characterization
A variety of analytical techniques are employed to confirm the identity and purity of 4-Propylbenzoic acid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of 4-Propylbenzoic acid shows characteristic signals for the aromatic protons, which appear as two distinct doublets, and the propyl group protons, which exhibit predictable splitting patterns. The carboxylic acid proton is highly deshielded and appears as a broad singlet at a higher chemical shift.[11]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of 4-Propylbenzoic acid typically shows a molecular ion peak. Common fragmentation patterns include the loss of a hydroxyl radical (-OH) and the loss of the propyl radical (-CH₂CH₂CH₃).[11]
-
Infrared (IR) Spectroscopy: The IR spectrum of 4-Propylbenzoic acid displays characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch.[12][13]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of 4-Propylbenzoic acid and for its quantification in various matrices.
Biological Activity and Signaling Pathways
Currently, there is a lack of published research specifically detailing the biological activities and associated signaling pathways of 4-Propylbenzoic acid. However, studies on other benzoic acid derivatives provide some context for potential areas of investigation.
For instance, various derivatives of p-hydroxybenzoic acid have been reported to possess a wide range of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and estrogenic activities.[14][15][16] Some studies have shown that certain hydroxybenzoic acid derivatives can influence signaling pathways. For example, gallic acid has been demonstrated to attenuate insulin resistance via the miR-1271/IRS1/PI3K/AKT/FOXO1 pathway in HepG2 cells.[17] Additionally, benzoic acid itself has been shown to specifically inhibit macroautophagy in Saccharomyces cerevisiae, a key cellular response to nitrogen starvation.[18]
These findings in structurally related compounds suggest that 4-Propylbenzoic acid could potentially exhibit biological activities, but dedicated experimental studies are required to elucidate its specific effects and mechanisms of action. Its applications are noted in the synthesis of pharmaceuticals and as a preservative in cosmetics, implying some level of biological interaction.[2][3]
Applications
4-Propylbenzoic acid serves as a versatile intermediate in organic synthesis.[3] It is utilized in the production of polymers, pharmaceuticals, and agrochemicals.[3] Additionally, it finds application as a preservative and stabilizer in the cosmetics industry.[3] Its role as a building block is crucial for developing more complex molecules and materials with specific properties.[3]
References
- 1. CAS 2438-05-3: 4-Propylbenzoic acid | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Propylbenzoic acid | 2438-05-3 [chemicalbook.com]
- 6. 4-Propylbenzoic acid [chembk.com]
- 7. 4-n-Propylbenzoic acid [webbook.nist.gov]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. 4-Propylbenzoic acid | 2438-05-3 | Benchchem [benchchem.com]
- 12. 4-n-Propylbenzoic acid [webbook.nist.gov]
- 13. 4-Propylbenzoic acid(2438-05-3) IR Spectrum [chemicalbook.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]
- 16. mdpi.com [mdpi.com]
- 17. Anti-diabetic effect of hydroxybenzoic acid derivatives in free fatty acid-induced HepG2 cells via miR-1271/IRS1/PI3K/AKT/FOXO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
